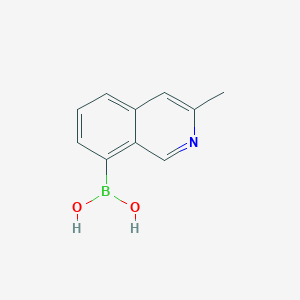
(3-Methylisoquinolin-8-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylisoquinolin-8-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methylisoquinolin-8-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method involves the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methylisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: These reactions involve the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(3-Methylisoquinolin-8-yl)boronic acid has a wide range of applications in scientific research:
Industry: Used in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which (3-Methylisoquinolin-8-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Another boronic acid with a phenyl group instead of the isoquinolinyl group.
Methylboronic Acid: A simpler boronic acid with a methyl group.
Uniqueness: (3-Methylisoquinolin-8-yl)boronic acid is unique due to its isoquinolinyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous, such as in the development of selective sensors and catalysts .
Eigenschaften
Molekularformel |
C10H10BNO2 |
|---|---|
Molekulargewicht |
187.00 g/mol |
IUPAC-Name |
(3-methylisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-8-3-2-4-10(11(13)14)9(8)6-12-7/h2-6,13-14H,1H3 |
InChI-Schlüssel |
NQDRGQPGVVIUHT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=NC(=CC2=CC=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
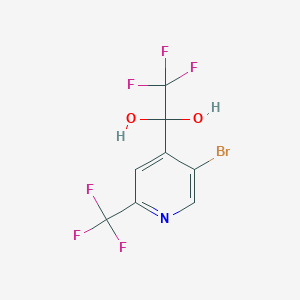
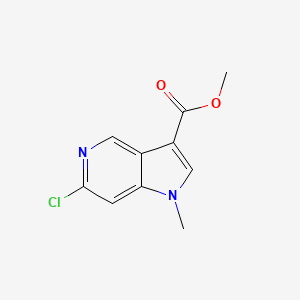
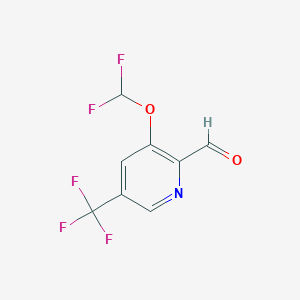
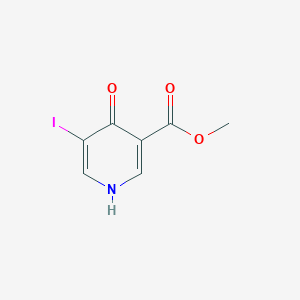
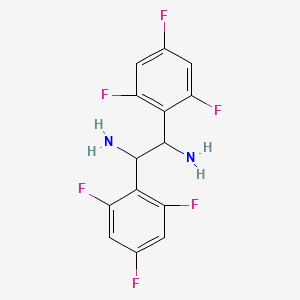
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)
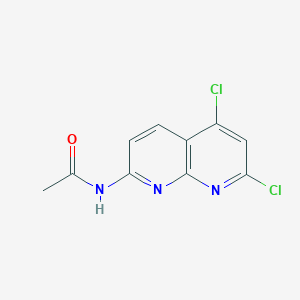

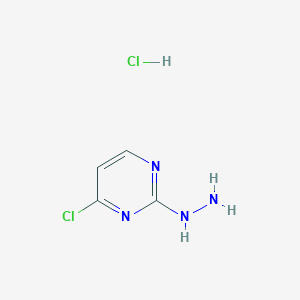
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)

![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
